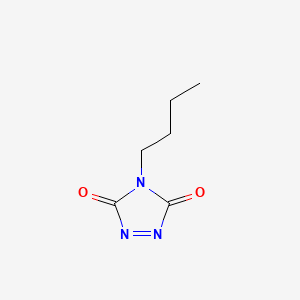

4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione

Description

Significance and Research Trajectory of 4-Substituted-1,2,4-triazole-3,5(4H)-diones

The broader class of 4-substituted-1,2,4-triazole-3,5(4H)-diones has been the subject of extensive research due to their remarkable reactivity. acs.org These compounds are recognized as some of the most powerful dienophiles in [4+2] cycloaddition reactions, a class of reactions that are fundamental in the synthesis of six-membered rings. wikipedia.org The high reactivity of triazolinediones, such as the well-studied 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), is attributed to the strained cyclic structure and the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the N=N double bond. researchgate.net

This inherent reactivity makes them valuable reagents in organic synthesis, enabling the construction of complex molecular architectures. researchgate.net Their utility extends to various types of chemical transformations, including ene reactions and other cycloadditions. acs.org The development of synthetic methods for urazoles and their subsequent oxidation to triazolinediones has been a continuous area of research, with a focus on improving efficiency and expanding the diversity of the 4-substituent. acs.org This has allowed for the tuning of the electronic and steric properties of the triazolinedione, thereby influencing its reactivity and substrate scope.

The research into these compounds has also found applications in polymer chemistry, where their "click" reactivity is utilized for macromolecular modification. wikipedia.org

Scope of Academic Inquiry for 4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione

While much of the literature focuses on the phenyl- and methyl-substituted analogs, academic inquiry into this compound has explored its synthesis and reactivity, particularly in electrochemical contexts.

One area of investigation has been the electrochemical oxidation of its precursor, 4-butyl-1,2,4-triazolidine-3,5-dione. Studies have shown that the electrochemically generated 4-butyl-4H-1,2,4-triazole-3,5-dione can participate in Michael-type addition reactions with arylsulfinic acids. researchgate.netrsc.org This reaction proceeds via an "electron transfer + chemical reaction" (EC) mechanism to form novel sulfonamide derivatives. rsc.org These studies highlight the potential of electrochemical methods for the in-situ generation and subsequent reaction of this highly reactive species, offering a green chemistry approach by using an electrode as the oxidant. rsc.org

The synthesis of the precursor urazole (B1197782) and its subsequent oxidation have also been documented in the context of preparing functional polymers. rsc.org In this regard, the butyl substituent provides specific solubility and thermal properties to the resulting materials.

Below are tables summarizing some of the key research findings related to this compound and its precursor.

Table 1: Synthesis and Characterization Data

| Compound | Synthetic Method | Yield | Spectroscopic Data | Reference |

| This compound | Oxidation of 4-butyl-1,2,4-triazolidine-3,5-dione with DBDMH in CH₂Cl₂ | 72% | ¹H-NMR (300 MHz, CDCl₃): δ (ppm) = 3.70 (t, 2H, N-CH₂), 1.63 (m, 2H, CH₂-CH₂-N), 1.37 (m, 2H, CH₃-CH₂), 0.94 (t, 3H, CH₃) | rsc.org |

| 4-Butyl-1,2,4-triazolidine-3,5-dione | Not explicitly detailed | - | - | - |

Table 2: Reactivity Studies

| Reaction Type | Reactants | Products | Key Findings | Reference |

| Electrochemical Michael Addition | 4-Butyl-1,2,4-triazolidine-3,5-dione, Arylsulfinic acids | Sulfonamide derivatives | The electrochemically generated 4-butyl-4H-1,2,4-triazole-3,5-dione acts as a Michael acceptor. The reaction follows an EC mechanism. | researchgate.netrsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

4-butyl-1,2,4-triazole-3,5-dione |

InChI |

InChI=1S/C6H9N3O2/c1-2-3-4-9-5(10)7-8-6(9)11/h2-4H2,1H3 |

InChI Key |

HSFKXRSRZCGVKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)N=NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Butyl 3h 1,2,4 Triazole 3,5 4h Dione and Analogues

Historical Context of Triazolinedione Synthesis

The journey to synthesizing triazolinediones began with the discovery of their precursors, urazoles. In 1887, Pinner first reported the synthesis of a 1,2,4-triazolidine-3,5-dione, which he named a "urazole". acs.orgcore.ac.uk This was achieved through a reaction between phenylhydrazine (B124118) and an excess of urea (B33335). acs.org Shortly after, in 1894, the first compound featuring the 1,2,4-triazoline-3,5-dione structure was reported by Thiele and Stange. core.ac.uk

Despite these early discoveries, the utility of triazolinediones as reagents in organic synthesis remained largely unexplored for many decades. core.ac.uk A significant reason for this was the difficulty associated with their synthesis and purification. core.ac.uk The breakthrough came in the 1960s when Cookson and his colleagues successfully prepared and isolated pure, crystalline 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (4-phenyl-TAD), which became known as "Cookson's reagent". acs.orgcore.ac.uk This achievement unlocked the potential of TADs, particularly as highly reactive dienophiles in Diels-Alder reactions. acs.orgcore.ac.uk The foundational method for producing TADs, established through this early work, almost invariably involves the oxidation of the corresponding 4-substituted 1,2,4-triazolidine-3,5-dione, or urazole (B1197782). acs.org

Precursor Synthesis Strategies for 4-Substituted Urazoles

The synthesis of the urazole precursor is a critical step in obtaining the target triazolinedione. A variety of methods have been developed to assemble these heterocyclic precursors from simple starting materials. acs.org

General Approaches

The synthesis of 4-substituted urazoles can be approached from several common starting materials, including isocyanates, amines, anilines, and carboxylic acids. acs.orgtandfonline.com A very convenient and widely used approach involves the reaction of an isocyanate with a carbazate (B1233558), such as methyl carbazate or ethyl carbazate. acs.orgtandfonline.com This reaction typically proceeds at room temperature and often results in the precipitation of the intermediate semicarbazide, which can then be cyclized to the urazole under basic conditions or by heating. acs.orgtandfonline.com

When the desired substituent is introduced via an amine or aniline, a common method involves reaction with phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride, followed by reaction with hydrazine (B178648). tandfonline.com Alternatively, methods that avoid the handling of hazardous isocyanates have been developed. For instance, the Curtius rearrangement can be employed to convert a carboxylic acid into an isocyanate in situ. acs.org This involves converting the carboxylic acid to an acyl azide (B81097) using an agent like diphenylphosphoryl azide (DPPA), which then rearranges upon heating to form the isocyanate for subsequent reaction. acs.org

Another general two-step protocol for synthesizing N4-substituted urazoles from primary amines has been described. researchgate.net This method involves first reacting the amine with phenyl chloroformate to produce a diphenyl (N-substituted)imidodicarbonate, which is then cyclized with hydrazine at room temperature to yield the urazole. researchgate.net This approach is noted for its mild conditions. researchgate.net

Specific Routes for Alkyl-substituted Urazoles

For the synthesis of 4-alkyl-urazoles, such as the 4-butyl derivative, specific adaptations of the general methods are employed. A historical method, reported by Zinner and Deucker in 1961, involves the cyclization of a 4-substituted (ethoxycarbonyl)semicarbazide under mild conditions to produce urazoles like 4-butylurazole. acs.org

A more contemporary and efficient approach starts with an alkyl isocyanate, such as butyl isocyanate. tandfonline.com The isocyanate is reacted with methyl carbazate in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. tandfonline.com This leads to the formation of an intermediate substituted hydrazino carboxylate. tandfonline.com This intermediate is often pure enough to proceed to the next step without further purification and can be cyclized to the final urazole product. tandfonline.com The cyclization is typically achieved by heating the intermediate in a suitable solvent with a base, such as potassium carbonate or sodium ethoxide, followed by acidification to precipitate the urazole product. tandfonline.com

Below is a table summarizing common synthetic routes to 4-alkyl-urazoles.

Table 1: Synthetic Routes for 4-Alkyl-Urazole Precursors| Starting Material | Key Reagents | Intermediate | General Method |

|---|---|---|---|

| Alkyl Isocyanate | 1. Methyl Carbazate2. Base (e.g., K₂CO₃), then Acid (HCl) | Substituted Hydrazino Carboxylate | Reaction with carbazate followed by base-mediated cyclization. tandfonline.com |

| Primary Amine | 1. Phenyl Chloroformate2. Hydrazine | Diphenyl (N-substituted)imidodicarbonate | Two-step conversion via an imidodicarbonate intermediate. researchgate.net |

| Carboxylic Acid | 1. Diphenylphosphoryl azide (DPPA), Triethylamine2. Carbazate | Isocyanate (in situ) | Curtius rearrangement to form an isocyanate in situ, which is then trapped by a carbazate. acs.org |

Oxidation Pathways to 4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione and Related Compounds

The final and crucial step in the synthesis is the oxidation of the stable urazole precursor to the highly reactive triazolinedione. This transformation is sensitive, as the resulting TADs are unusually reactive. researchgate.net

Oxidizing Agents and Reaction Conditions

A wide array of oxidizing agents has been utilized for the conversion of urazoles to triazolinediones, each with varying reaction conditions, efficiencies, and compatibilities with other functional groups. acs.orgresearchgate.net The progress of the oxidation is often easily monitored visually, as the colorless or white urazole is converted into the intensely colored (typically red or pink) triazolinedione. acs.org

Commonly used oxidants include:

Bis(trifluoroacetoxy)iodobenzene (PhI(OTFA)₂): An efficient reagent for mediating the oxidation of 4-substituted urazoles. tandfonline.com

Calcium Hypochlorite (Ca(OCl)₂): A mild oxidant used in telescoped reaction sequences where the resulting triazolinedione is immediately consumed in a subsequent reaction. nih.gov

Sodium Nitrite (NaNO₂) and Oxalic Acid: This combination, used in the presence of wet silica (B1680970), provides an effective and heterogeneous system for oxidation at room temperature. tandfonline.com

Ammonium Nitrate (NH₄NO₃) and Silica Sulfuric Acid: A heterogeneous catalytic method that works in good to excellent yields at room temperature. researchgate.net

Benzyltriphenylphosphonium Nitrate: In the presence of a Lewis acid like AlCl₃, this reagent effectively oxidizes urazoles in good yields. researchgate.net

Other reported oxidizing systems include N-bromosuccinimide, fuming nitric acid, and selenium dioxide. The choice of oxidant often depends on the specific substrate and the desired scale of the reaction. acs.org

The following table compares several oxidizing systems used for the conversion of 4-phenylurazole (B107743), a common model substrate.

Table 2: Comparison of Selected Oxidizing Agents for Urazole to Triazolinedione Conversion| Oxidizing Agent/System | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| NaNO₂ / Oxalic acid / wet SiO₂ | CH₂Cl₂ | 60 | 80 | researchgate.net |

| NaNO₂ / wet SiO₂ | CH₂Cl₂ | 180 | 98 | researchgate.net |

| KHSO₄ / NaNO₂ / wet SiO₂ | CH₂Cl₂ | 90 | 94 | researchgate.net |

| Oxone / KBr | CH₂Cl₂/H₂O | 25 | 95 | researchgate.net |

| Benzyltriphenylphosphonium Nitrate / AlCl₃ | CH₂Cl₂ | 30 | 96 | researchgate.net |

| Calcium Hypochlorite | CH₂Cl₂ | - | - | nih.gov |

Note: Yields are for the oxidation of 4-phenylurazole as reported in the cited literature. The entry for Calcium Hypochlorite is for a telescoped procedure where the product was not isolated.

Scalability and Efficiency Considerations in Triazolinedione Synthesis

While many oxidation methods are effective on a laboratory scale, scalability and efficiency are crucial for broader applications. acs.org A major challenge is the inherent instability and high reactivity of the triazolinedione product, which can make isolation and purification problematic, especially on a larger scale. researchgate.net

The development of short, scalable, and versatile synthesis methods for both the urazole precursors and their subsequent oxidation is an area of ongoing interest. acs.org The use of heterogeneous catalysts, such as silica-supported reagents, also contributes to efficiency by simplifying work-up and purification, as the oxidant or catalyst can be removed by simple filtration. tandfonline.comresearchgate.net Such considerations are vital for making these powerful chemical tools more accessible and practical for large-scale use. acs.orgnih.gov

Derivatization and Functionalization Strategies for 1,2,4-Triazole-3,5(4H)-dione Scaffolds

The derivatization of the 1,2,4-triazole-3,5(4H)-dione core is primarily centered around the substitution at the N4 position, which significantly influences the molecule's reactivity and properties.

The synthesis of 4-substituted urazoles can be achieved through several pathways, starting from readily available precursors. A common method involves the alkylation of the parent 1,2,4-triazole (B32235) ring. For instance, 1,2,4-triazole can be alkylated at the N-1 position with alkyl halides (e.g., methyl, butyl, heptyl, decyl) in high yields. nih.gov These 1-alkyl-1,2,4-triazoles can then be further quaternized at the N-4 position. nih.gov

A general and efficient method for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones (urazoles) involves the reaction of an appropriate isocyanate with methyl carbazate, followed by cyclization. This method is suitable for introducing a wide range of substituents at the N-4 position.

Another versatile approach for synthesizing 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles involves the initial preparation of a bromine-containing 4-alkyl-4H-1,2,4-triazole, followed by a Suzuki cross-coupling reaction with various boronic acids. nih.gov For example, 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole can be synthesized and subsequently reacted with different arylboronic acids to introduce diverse aryl substituents at the 3 and 5 positions. nih.gov

The synthesis of 4-butyl-1-substituted-4H- elsevierpure.comnih.govacs.orgtriazolo[4,3-a]quinazolin-5-ones has been reported, starting from butylamine. nih.gov This demonstrates a viable route for incorporating a butyl group at the N4 position of a triazole-fused heterocyclic system. nih.gov

The table below summarizes various substituents introduced onto the 1,2,4-triazole scaffold and the corresponding synthetic methods.

| Substituent at N4 | Other Substituents | Starting Material/Method | Reference |

| Butyl | 1-Methyl | Cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one with a one-carbon donor. | nih.gov |

| Butyl | 3,5-bis(biphenyl-4-yl) | Suzuki cross-coupling of 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole with phenylboronic acid. | nih.gov |

| Methyl | - | Oxidation of N-methylurazole. | elsevierpure.com |

| Phenyl | - | Base-catalyzed cyclization of N-({phenylcarbamoyl}amino)ethoxyformamide. | nih.gov |

| Alkyl (Methyl, Butyl, Heptyl, Decyl) | - | Alkylation of 1,2,4-triazole at N-1. | nih.gov |

The concept of molecular hybridization involves combining two or more pharmacophoric units to create a new single entity with potentially enhanced or novel biological activities. acs.org The 1,2,4-triazole-3,5(4H)-dione scaffold is an attractive component for such hybrid molecules.

One notable example is the synthesis of naphthoquinone-urazole hybrids. These compounds have been synthesized and evaluated for their antioxidant and anticancer activities. elsevierpure.com The synthesis typically involves the reaction of a suitable naphthoquinone derivative with a urazole precursor.

Furthermore, the oxidized form of urazoles, 1,2,4-triazoline-3,5-diones (TADs), are highly reactive dienophiles and electrophiles, making them excellent candidates for conjugation reactions. A significant application of this reactivity is in bioconjugation. For instance, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and its derivatives can react with the tyrosine side chains of peptides and proteins. nih.gov This reaction is rapid, often completing in under 5 minutes, which is advantageous for labeling biomolecules, especially with short-lived radioisotopes. nih.gov

A novel strategy for the bioconjugation of substituted phenyl-1,2,4-triazole-3,5-dione analogues involves a two-step process: the synthesis of the urazole precursor followed by its oxidation to the reactive TAD derivative. nih.gov The synthesis of the urazole precursors can be achieved by reacting anilines with carbodiimidazole to form an N-acyl imidazole (B134444) intermediate, which is then treated with hydrazine diethyl carboxylate. The subsequent base-catalyzed cyclization yields the urazole derivative. nih.gov

The development of urazole radicals has also opened new avenues for bioconjugation. Stably preparable urazole radicals can be generated through the oxidation of N-alkylurazoles, such as N-methylurazole, using reagents like Bobbitt's salt or through electrochemical activation. elsevierpure.com These radicals exhibit high selectivity for tyrosine residues in proteins, providing an alternative to the traditional TAD-based conjugation methods. elsevierpure.com This radical-based approach expands the toolkit for protein bioconjugation. elsevierpure.com

The table below provides examples of hybrid and conjugate molecules synthesized from the 1,2,4-triazole-3,5(4H)-dione scaffold.

| Hybrid/Conjugate Type | Conjugated Moiety | Synthetic Strategy | Reference |

| Naphthoquinone-urazole hybrid | Naphthoquinone | Reaction of a naphthoquinone derivative with a urazole precursor. | elsevierpure.com |

| Tyrosine-PTAD conjugate | Tyrosine | Ene-type reaction between PTAD and the phenolic side chain of tyrosine. | nih.gov |

| Protein-urazole radical conjugate | Protein (via tyrosine) | Oxidation of an N-alkylurazole to a stable radical followed by reaction with tyrosine residues. | elsevierpure.com |

Computational and Theoretical Studies on 4 Butyl 3h 1,2,4 Triazole 3,5 4h Dione and Triazolinediones

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are fundamental to understanding the intricate pathways of reactions involving triazolinediones. These calculations provide detailed insights into the electronic properties that govern the high reactivity of TADs in processes like Diels-Alder and ene reactions. uzhnu.edu.uaresearchgate.netresearchgate.net

Electronic structure calculations are pivotal in rationalizing the reactivity of triazolinediones. Methods like Density Functional Theory (DFT) are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The low-lying LUMO of the N=N bond in triazolinediones is a key factor in their high reactivity, making them potent electrophiles and dienophiles. researchgate.net

Theoretical calculations for substituted 1,2,4-triazole (B32235) derivatives using DFT methods (specifically B3LYP/cc-Pvdz) have been used to determine a range of molecular parameters that influence their chemical behavior. researchgate.net

Interactive Table: Calculated Molecular Parameters for Substituted 1,2,4-Triazole Derivatives Use the filter to explore different calculated parameters.

| Parameter | Description | Source |

|---|---|---|

| Energy of the highest occupied molecular orbital (EHOMO) | Indicates the electron-donating ability of a molecule. | researchgate.net |

| Energy of the lowest unoccupied molecular orbital (ELUMO) | Indicates the electron-accepting ability of a molecule. | researchgate.net |

| Energy bandgap (ΔE = ELUMO - EHOMO) | Relates to the chemical reactivity and stability of the molecule. | researchgate.net |

| Dipole moment (μ) | Measures the overall polarity of the molecule. | researchgate.net |

| Hardness (ɳ) | Measures the resistance to change in electron distribution. | researchgate.net |

| Softness (σ) | The reciprocal of hardness, indicating higher reactivity. | researchgate.net |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons. | researchgate.net |

| Electrophilicity index (ω) | A measure of the electrophilic power of a molecule. | researchgate.net |

| Nucleophilicity (ε) index | A measure of the nucleophilic character of a molecule. | researchgate.net |

Transition state analysis is a cornerstone of mechanistic studies, allowing for the mapping of reaction energy profiles and the identification of key intermediates. For triazolinedione reactions, computational studies have been instrumental in distinguishing between different proposed mechanisms, such as concerted versus stepwise pathways. nih.gov

In the ene reaction between 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and an alkene, for example, calculations confirmed the presence of a zwitterionic, rather than a diradical, open intermediate. nih.gov Furthermore, theoretical work on the TAD-indole reaction revealed that substituents on the indole (B1671886) ring can significantly alter reaction kinetics by influencing the electronic conjugation in the transition state. nih.gov Optimized geometries of transition states show that the orientation of the TAD ring relative to the reaction partner can be influenced by electronic effects, such as a preference for the TAD ring to orient towards a phenyl substituent on the indole ring. nih.gov

Interactive Table: Proposed Intermediates in Triazolinedione Reactions Select an intermediate type to see its description and context.

| Intermediate Type | Description | Reaction Context | Source |

|---|---|---|---|

| Zwitterionic Intermediate | A dipolar, charge-separated species. | Confirmed in the ene reaction of PTAD with alkenes in solution. nih.gov Also proposed in the TAD-indole reaction. rsc.org | nih.govrsc.org |

| Aziridinium Imide (AI) | A cyclic, three-membered ring intermediate. | Proposed as a key intermediate in aprotic solvents for the ene reaction, but considered an innocent bystander in protic solvents. nih.gov | nih.govrsc.org |

| Diradical Intermediate | A species with two unpaired electrons. | Considered as a possible intermediate in the TAD-ene reaction but often found to be less favorable than zwitterionic pathways in solution. nih.govrsc.org | nih.govrsc.org |

Modeling of Degradation Pathways

Computational modeling is a valuable tool for predicting the degradation of chemical compounds in various environments. icm.edu.pl While specific studies on the degradation pathways of 4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione are not extensively detailed in the reviewed literature, the methodologies for such modeling are well-established. For instance, computational fluid dynamics (CFD) and chemical kinetics simulations are used to model advanced oxidation processes (AOPs), such as UV/H2O2 systems, which are designed to degrade pollutants. eeer.org These multiphysics simulations can visualize the distribution of oxidants and target pollutants within a reactor, providing insights for process optimization. eeer.org

Algorithms have also been developed to plan degradative routes for complex molecules, using a forward-synthesis approach to map out bond-breaking and molecule-fragmenting methodologies. icm.edu.pl For triazolinediones, a known degradation route is hydrolysis. The instability of PTAD in aqueous environments, for example, involves a water-promoted ring-opening to generate a transient diazenecarbonyl-phenyl-carbamic acid (DACPA) intermediate. researchgate.net Computational models could be developed to simulate this hydrolysis and predict the subsequent fate of the degradation products.

Solvent Effects and Solvation Models in Reaction Dynamics

The solvent environment can dramatically alter the mechanism and rate of a chemical reaction. nih.gov Computational studies on triazolinediones have highlighted the critical role of the solvent, particularly in distinguishing reaction pathways. nih.govacs.org

A detailed study of the ene reaction between PTAD and tetramethylethylene using combined quantum mechanics/molecular mechanics (QM/MM) calculations demonstrated a solvent-dependent mechanism. nih.gov In protic solvents like water and methanol, the reaction proceeds directly from an open dipolar intermediate to the product. nih.gov However, in aprotic solvents like DMSO and acetonitrile (B52724), this intermediate is short-lived and the reaction proceeds via an aziridinium imide (AI) intermediate. nih.gov The primary factor dictating this change is the ability of protic solvents to stabilize charge separation in the transition states and intermediates through hydrogen bonding. nih.gov

Various solvation models are employed to capture these effects computationally.

Interactive Table: Solvation Models Used in Triazole/Triazolinedione Studies Click on a model to learn more about its application.

| Solvation Model | Description | Application Context | Source |

|---|---|---|---|

| QM/MM | A hybrid method treating the solute with quantum mechanics and the solvent with molecular mechanics. | Accurately reproduced experimental rates and differentiated between protic and aprotic solvent pathways for the TAD ene reaction. nih.gov | nih.gov |

| Polarizable Continuum Model (PCM/CPCM) | An implicit solvation model where the solvent is treated as a continuous dielectric medium. | Used to confirm the zwitterionic nature of an intermediate in the TAD ene reaction and to study the stability of bi-1,2,3-triazole conformers in various solvents. nih.govekb.eg | nih.govekb.eg |

| SM5.42R/A, iLD, PB | Various continuum and semi-empirical models. | Compared for calculating the aqueous acidity constants of 1,2,4-triazole, with the Poisson–Boltzmann (PB) method showing good agreement with experimental data. rsc.org | rsc.org |

Tautomerism and Conformational Analysis

The 1,2,4-triazole ring system is prone to prototropic tautomerism, a phenomenon that is crucial for understanding its chemical reactivity and biological interactions. researchgate.netnih.gov Computational methods are essential for determining the relative stability of possible tautomers and conformers, which can be challenging to distinguish experimentally. researchgate.net The 1,2,4-triazole ring exists in two primary tautomeric forms: the more stable 1H-1,2,4-triazole and the 4H-1,2,4-triazole. nih.gov

For triazolinediones, calculations have been performed to evaluate the relative stability of different tautomers, such as the dione (B5365651) form (4H-1,2,4-triazole-3,5-dione) and its enol tautomer (5-hydroxy-3H-1,2,4-triazol-3-one). researchgate.net Studies on related 1,2,4-triazole-3-thiones have used DFT calculations and HPLC-MS analysis to investigate the thione-thiol equilibrium, finding that the thione form is typically the major component in the mixture.

Conformational analysis, which studies the different spatial arrangements of a molecule, is also heavily reliant on theoretical calculations. ekb.egnih.gov For bi-1,2,3-triazole, potential energy surface (PES) scans using DFT have identified multiple stable conformers. ekb.eg Similar studies on diazocinones have used electronic structure calculations to predict the geometries of two non-interconverting conformers and determine the activation energy for their conversion, which was found to be approximately 21 kcal/mol. nih.gov

Interactive Table: Tautomeric Forms of Triazole Derivatives Filter by tautomer type to see relevant information.

| Tautomer Type | Description | Computational Finding | Source |

|---|---|---|---|

| 1H/4H Tautomerism | Prototropic tautomerism involving the position of the hydrogen atom on the triazole ring nitrogens. | 1H-1,2,4-triazole is generally calculated to be more stable than 4H-1,2,4-triazole. | nih.gov |

| Keto-Enol Tautomerism | Equilibrium between a dione (keto) form and a hydroxy-one (enol) form. | Calculations indicate that the 4H-1,2,4-triazole-3,5-dione (keto form) is the most stable tautomer in both gas phase and solution. | researchgate.net |

| Thione-Thiol Tautomerism | Equilibrium between a thione (C=S) and a thiol (S-H) form in thio-substituted triazoles. | Combined computational and experimental studies show the thione form is the major component in the tautomeric mixture of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. |

Advanced Applications of 4 Butyl 3h 1,2,4 Triazole 3,5 4h Dione in Chemical Synthesis and Research

Utilization in Complex Molecule Synthesis

While specific literature detailing the use of 4-butyl-3H-1,2,4-triazole-3,5(4H)-dione in the total synthesis of complex natural products is not extensively documented, its reactivity profile is analogous to its more studied counterparts, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD). These compounds are renowned as some of the most powerful dienophiles in organic synthesis. wikipedia.org Their high reactivity in Diels-Alder reactions allows for the construction of intricate polycyclic systems under mild conditions. nih.govresearchgate.net

The primary application of 4-substituted-3H-1,2,4-triazole-3,5(4H)-diones in complex molecule synthesis is through [4+2] cycloaddition reactions with dienes. nih.govresearchgate.net This reactivity is crucial for creating carbon-nitrogen and carbon-carbon bonds with high stereoselectivity. nih.gov For instance, the reaction of PTAD was famously used in the first synthesis of prismane. wikipedia.org Given that this compound (also known as 4-BuTAD) also participates in ultrafast and selective Diels-Alder reactions, it is a valuable reagent for synthesizing complex adducts. indexcopernicus.com The precursor to this compound, butyl urazole (B1197782), can be synthesized in high yields, making it suitable for bulk applications. figshare.com

The general reactivity of 4-alkyl- and 4-aryl-3H-1,2,4-triazole-3,5(4H)-diones in various cycloaddition reactions is summarized in the table below, illustrating the potential pathways available for this compound.

| Reaction Type | Reactant | Product Type | Reference(s) |

| Diels-Alder ([4+2] Cycloaddition) | Conjugated Dienes | Bicyclic Urazoles | wikipedia.orgnih.gov |

| Ene Reaction | Alkenes with Allylic Hydrogens | Allylically Substituted Urazoles | researchgate.net |

| [2+2] Cycloaddition | Alkenes | Diazetidine Adducts | researchgate.net |

| Aromatic Substitution | Electron-rich Arenes | Aryl-substituted Urazoles | indexcopernicus.com |

Role in Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound and its analogues serve as key building blocks in this endeavor. Their ability to undergo cycloaddition reactions provides a direct route to a variety of nitrogen-containing heterocycles. nih.govorganic-chemistry.org

The reaction of 4-substituted-3H-1,2,4-triazole-3,5(4H)-diones with other heterocyclic systems can lead to the formation of more complex fused heterocyclic structures. For example, reactions with dihydroxanthones have been shown to produce adducts in good yields. researchgate.net Furthermore, the 1,2,4-triazole (B32235) moiety itself is a valuable scaffold in the synthesis of more elaborate heterocyclic systems, including the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles via Suzuki cross-coupling reactions of their bromo-derivatives. nih.gov While this latter example does not start from the dione (B5365651), it highlights the utility of the substituted triazole core in building diverse heterocyclic libraries.

The primary routes through which this compound can be used to synthesize other heterocyclic compounds include:

Diels-Alder Reactions: With cyclic and acyclic dienes to form pyridazine-like structures. nih.gov

Reaction with Amines: Can lead to ring-opening and the formation of urea (B33335) or bicyclic adducts. researchgate.net

Synthesis of Fused Triazoles: The resulting urazole adducts can be further manipulated to create fused heterocyclic systems. nih.gov

Bioconjugation Strategies with Biomolecules

The precise and efficient modification of biomolecules is critical for the development of diagnostics, therapeutics, and research tools. Triazolinediones have emerged as highly effective reagents for bioconjugation due to their specific reactivity.

One of the most significant applications of 4-substituted-3H-1,2,4-triazole-3,5(4H)-diones is their remarkable chemoselectivity for the phenolic side chain of tyrosine residues in peptides and proteins. figshare.commdpi.com This reaction is highly efficient and orthogonal, meaning it does not interfere with other functional groups commonly found in proteins. mdpi.com Mechanistic studies have shown that the reaction likely proceeds through a rapid electrophilic aromatic substitution (SEAr) pathway with the activated phenolate (B1203915) form of tyrosine. figshare.com

In a study comparing the reactivity of a PTAD derivative with a panel of protected amino acids, significant conjugation was observed only with tyrosine, with only trace modifications of lysine (B10760008) and tryptophan. mdpi.com This high degree of selectivity allows for the site-specific labeling of proteins at tyrosine residues. Given the structural and electronic similarities, this compound is expected to exhibit similar high chemoselectivity towards tyrosine.

The development of prosthetic groups for radiolabelling biomolecules with positron-emitting isotopes like fluorine-18 (B77423) ([¹⁸F]) is of great interest for positron emission tomography (PET) imaging. Fluorinated derivatives of 4-phenyl-1,2,4-triazole-3,5-dione have been synthesized and investigated as potential [¹⁸F]radio-prosthetic groups for labeling peptides and proteins via their tyrosine residues. mdpi.com

The strategy involves synthesizing a fluorinated triazolinedione which can then be conjugated to a biomolecule. While direct radiolabeling of the triazolinedione ring itself is challenging, the synthesis of precursors suitable for radioiodination has also been explored. nih.gov The development of a [¹⁸F]-labeled this compound derivative would provide a valuable tool for PET imaging, leveraging the tyrosine-specific conjugation for targeted delivery of the radioisotope.

A significant challenge with highly reactive triazolinediones, especially those with electron-withdrawing substituents, is their susceptibility to hydrolysis in aqueous media. mdpi.com To overcome this limitation, non-aqueous bioconjugation strategies have been developed.

A study demonstrated a successful method for the bioconjugation of electron-deficient PTAD derivatives to a model tyrosine compound in non-aqueous solvents. mdpi.com The key findings are summarized below:

| Solvent | Catalyst | Product Yield | Outcome | Reference |

| Dichloromethane (DCM) | 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) (HFIP) | 54-79% | Successful conjugation | mdpi.com |

| Acetonitrile (B52724) | Various catalysts | - | Unsuccessful | mdpi.com |

This methodology, utilizing DCM as the solvent and HFIP as a catalyst, allows for the efficient conjugation of otherwise hydrolytically unstable triazolinediones. This approach expands the scope of triazolinedione-based bioconjugation to include a wider range of derivatives, likely including this compound, for applications in fields such as ¹⁹F-MRI and PET imaging. mdpi.com

Material Science Applications

The unique reactivity of 4-substituted-3H-1,2,4-triazole-3,5(4H)-diones also extends to the field of material science, particularly in polymer chemistry. The general 1,2,4-triazole scaffold has been investigated for applications in polymers, corrosion inhibitors, and supramolecular chemistry. nih.gov

A notable finding is the ability of 4-butyl-1,2,4-triazoline-3,5-dione (BuTAD) to undergo polymerization. indexcopernicus.com Irradiation of a carbon tetrachloride solution of BuTAD with a halogen lamp was reported to yield a colorless polymer. indexcopernicus.com This suggests that the butyl derivative can be used as a monomer for the synthesis of novel polymers. However, it was noted that this polymerization was reversible under certain conditions. indexcopernicus.com

Furthermore, the "click" reactivity of triazolinediones makes them excellent candidates for polymer modification and the synthesis of block copolymers through Diels-Alder or ene-type reactions. indexcopernicus.com The high speed and selectivity of these reactions allow for the efficient linking of polymer chains or the functionalization of polymer backbones containing diene or ene moieties.

Polymer Functionalization and Cross-linking (e.g., diblock copolymers)

The functionalization of polymers with specific end-groups is a critical strategy for creating advanced macromolecular architectures, such as block copolymers and cross-linked networks. The high reactivity of the 4-butyl-1,2,4-triazolinedione (TAD) moiety makes it an excellent candidate for efficient polymer modification and coupling reactions.

Recent research has demonstrated a robust method for introducing the 4-butyl-TAD functionality onto the terminus of polymer chains. wikipedia.org This is achieved through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. A chain transfer agent (CTA) containing a urazole group is first synthesized. This urazole-functionalized CTA is then used to polymerize various monomers, such as butyl acrylate, resulting in well-defined polymers with a urazole end-group. The terminal urazole group can then be quantitatively oxidized to the highly reactive 1,2,4-triazoline-3,5-dione (TAD) functionality. wikipedia.org

This terminal 4-butyl-TAD group is exceptionally reactive and can undergo rapid "click" reactions with suitable coupling partners. One of the most notable reactions is the Diels-Alder reaction with dienes, such as furan (B31954) or cyclopentadiene (B3395910) derivatives. This high reactivity allows for extremely fast and efficient polymer-polymer coupling. For instance, the coupling of a 4-butyl-TAD end-functionalized poly(n-butyl acrylate) (PnBA) with a polymer containing a furan or diene end-group can proceed to high conversion in a matter of seconds to minutes at room temperature. This rapid coupling is a significant advantage over more traditional click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which often require longer reaction times and the use of a metal catalyst.

The efficiency of this coupling reaction can be monitored by techniques such as size-exclusion chromatography (SEC), which shows a clear shift to higher molecular weight upon successful coupling of the two polymer chains. The data below illustrates the characteristics of a urazole-functionalized poly(n-butyl acrylate) before and after its conversion to the TAD-functionalized polymer and subsequent coupling.

| Polymer Species | Number-Average Molecular Weight (Mn) [kDa] | Dispersity (Đ) | Conversion (%) |

|---|---|---|---|

| Urazole-PnBA | 7.1 | 1.26 | 62 |

This table presents the molecular characteristics of a poly(n-butyl acrylate) polymer chain end-functionalized with a urazole group, synthesized via RAFT polymerization. The data is indicative of a well-controlled polymerization process, yielding a polymer with a specific molecular weight and a relatively narrow molecular weight distribution. wikipedia.org

While the direct synthesis of diblock copolymers using a 4-butyl-TAD functionalized macroinitiator has not been extensively detailed in the literature, the highly efficient coupling reactions demonstrated suggest a strong potential for this application. By synthesizing two different polymer blocks, one with a terminal TAD group and the other with a terminal diene, they can be readily linked to form a diblock copolymer. This method would offer a fast and catalyst-free route to such advanced polymer architectures.

Similarly, the concept of cross-linking polymers using 4-butyl-TAD is based on the same high reactivity. If a polymer backbone contains multiple diene functionalities, the addition of a small molecule cross-linker with two TAD groups, or a polymer with multiple TAD functionalities, could rapidly lead to the formation of a cross-linked network. This would be a form of cross-linking based on the Diels-Alder reaction. However, specific studies detailing the use of this compound for the cross-linking of polymers are not widely available in the current scientific literature.

Development of Functional Materials

The development of novel functional materials often relies on the incorporation of specific chemical moieties that impart desired properties, such as thermal stability, conductivity, or responsiveness to external stimuli. The 1,2,4-triazole ring system is known for its electron-deficient nature, which can be exploited in the design of materials with specific electronic properties. nih.gov Triazole-containing polymers have been investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and as proton exchange membranes in fuel cells. nih.gov

The high reactivity of the 4-butyl-1,2,4-triazolinedione group makes it a versatile tool for the chemical modification of surfaces and the synthesis of functional polymer-grafted materials. For example, surfaces containing diene functionalities could be readily modified by treatment with a solution of 4-butyl-TAD, creating a triazole-functionalized surface with altered surface properties.

Despite the potential of this compound as a building block for functional materials, there is a notable lack of published research specifically detailing its incorporation into and the resulting properties of such materials. The scientific literature to date has focused more on other derivatives, such as those with phenyl or methyl substituents at the 4-position of the triazole ring. ljmu.ac.uknih.gov The principles of using the reactive TAD group for material functionalization are well-established, but their specific application with the 4-butyl derivative remains an area for future research.

Spin Trapping Applications for Radicals

Spin trapping is a powerful analytical technique used to detect and identify short-lived free radicals. wikipedia.org The method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a more stable paramagnetic species, known as a spin adduct. This spin adduct can then be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org

Commonly used spin traps include nitrones, such as phenyl-N-tert-butylnitrone (PBN), and nitroso compounds. The choice of spin trap depends on the nature of the radical being investigated and the experimental conditions. The resulting EPR spectrum of the spin adduct provides information about the structure of the trapped radical, allowing for its identification.

The reactivity of the N=N double bond in 4-substituted-1,2,4-triazoline-3,5-diones suggests their potential to react with radical species. However, a review of the scientific literature reveals no specific studies on the application of this compound as a spin trap for radical detection. Research in this area has predominantly focused on the reactivity of these compounds in cycloaddition reactions and for polymer modification. While the general reactivity of the triazolinedione moiety with various chemical species is known, its specific interactions with different types of radicals for the purpose of forming stable spin adducts for EPR analysis have not been reported for the 4-butyl derivative. Therefore, its utility as a spin trapping agent remains to be explored.

Analytical and Characterization Methodologies for 4 Butyl 3h 1,2,4 Triazole 3,5 4h Dione Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione by probing how the molecule interacts with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by several key absorption bands (in cm⁻¹).

N-H Stretching: A prominent broad band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibrations of the urazole (B1197782) ring.

C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the butyl group's CH₂ and CH₃ moieties.

C=O Stretching: Strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching of the two carbonyl (C=O) groups are expected around 1700-1780 cm⁻¹. In a related bisurazole adduct, these peaks were observed at 1774 and 1693 cm⁻¹. mdpi.com

C-N Stretching: Vibrations for the C-N bonds would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

The table below shows characteristic IR absorption bands for a related triazolidinedione compound. mdpi.com

| Compound Name | IR (ATR) ν (cm⁻¹) |

| 4-methyl-1-[4-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)phenyl]-1,2,4-triazolidine-3,5-dione | 3122 (N-H), 1774 (C=O), 1693 (C=O), 1520, 1479, 1333, 1006, 811 |

Mass Spectrometry (LC-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (Molecular Formula: C₆H₁₁N₃O₂), the expected molecular weight is approximately 157.12 g/mol .

In an MS experiment, the molecule would be expected to show a molecular ion peak [M]⁺ or, more commonly in soft ionization techniques like Electrospray Ionization (ESI), a protonated molecular peak [M+H]⁺ at m/z 158.1. Fragmentation of the butyl chain is a common pathway observed in the mass spectra of related N-alkyl compounds.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques. mdpi.com

GC-MS: This technique is suitable for volatile and thermally stable compounds. The behavior of 1,2,4-triazole (B32235) derivatives in GC-MS is influenced by the nature of substituents, with polarity affecting peak shape and response. sigmaaldrich.com

LC-MS: This is a highly versatile technique, particularly useful for less volatile or thermally sensitive compounds. It is frequently used for the analysis of triazole derivatives in complex matrices. mdpi.commdpi.com

Chromatographic Techniques for Purity and Intermediate Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for monitoring reaction progress, isolating intermediates, and assessing the purity of the final product.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent). operachem.com

For the synthesis of this compound, TLC is an ideal tool for:

Reaction Monitoring: By spotting the reaction mixture on a TLC plate over time, the consumption of starting materials and the formation of the product can be visualized. The product, starting materials, and any intermediates will typically have different retention factor (Rf) values. rsc.org

Purity Assessment: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.

Solvent System Selection: TLC is used to determine the optimal solvent system (eluent) for separation in larger-scale column chromatography.

The polarity of the eluent is adjusted to achieve good separation, where the Rf value is typically aimed to be between 0.3 and 0.7 for the compound of interest. Visualization can be achieved using UV light if the compound is UV-active, or by staining with reagents like potassium permanganate (B83412) or iodine. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, speed, and sensitivity compared to standard column chromatography.

In the context of this compound research, HPLC is primarily used for:

Quantitative Purity Analysis: HPLC can accurately determine the purity of a synthesized batch of the compound by measuring the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Analysis of Intermediates: It can be used to analyze and quantify intermediates during the synthesis process.

Stability Studies: HPLC methods are developed to assess the stability of the compound under various conditions.

Reversed-phase HPLC (RP-HPLC) is a common mode used for triazole derivatives, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.govepa.gov The retention time of the compound is a characteristic parameter under specific chromatographic conditions (column, mobile phase, flow rate, and temperature).

X-ray Crystallography for Structural Elucidation

A hypothetical crystallographic data table for a related N-alkyl-1,2,4-triazolidine-3,5-dione is presented below for illustrative purposes, showcasing the type of data obtained from such an analysis.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 825.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

This table is for illustrative purposes and does not represent actual data for this compound.

The determination of the crystal structure of this compound would require the growth of single crystals of sufficient quality, followed by diffraction analysis. The resulting data would definitively confirm the connectivity of the butyl group to the nitrogen atom of the triazole ring and provide precise measurements of the molecular geometry.

Chiral Analysis for Enantiopurity Determination (e.g., Circular Dichroism)

While this compound itself is not chiral, derivatives of this compound or related urazoles can be chiral, necessitating methods for determining their enantiopurity. Chiral analysis is essential in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly. Circular Dichroism (CD) is a powerful spectroscopic technique for this purpose.

Circular Dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-racemic mixture of enantiomers will exhibit a characteristic CD spectrum, with the sign and magnitude of the Cotton effects providing information about the absolute configuration and enantiomeric excess. Theoretical studies on X-ray Circular Dichroism (XCD) suggest its potential for probing the local structures of chiral molecules, offering insights into the spatial arrangement around a chiral center. nih.gov

For chiral urazole derivatives, enantioselective separation can often be achieved using chiral High-Performance Liquid Chromatography (HPLC). Once the enantiomers are separated, their purity can be assessed using CD spectroscopy. The table below illustrates hypothetical CD spectral data for a chiral urazole derivative.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| Enantiomer A | 220 | +15,000 |

| 250 | -10,000 | |

| Enantiomer B | 220 | -15,000 |

| 250 | +10,000 |

This table is for illustrative purposes and does not represent actual data for a derivative of this compound.

The enantiopurity of a sample can be determined by comparing its CD spectrum to that of the pure enantiomers. The development of chiral derivatives of this compound would necessitate such analytical methodologies to ensure stereochemical control and to understand the structure-activity relationships of the individual enantiomers.

Environmental Transformation and Degradation Pathways of 1,2,4 Triazole 3,5 4h Dione Compounds

Hydrolytic Stability and Kinetics

For instance, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a related compound, is noted for its instability in aqueous environments. researchgate.net This reactivity is attributed to the strained cyclic structure and the electrophilic nature of the N=N bond. researchgate.net The hydrolysis of other triazole derivatives, such as 1-benzoyl-1,2,4-triazole, has been studied to understand the influence of environmental factors like temperature on reaction rates. nih.gov These studies indicate that the triazole ring can be susceptible to cleavage under certain conditions, although the rate is highly dependent on the specific substitution and the pH of the solution. Generally, the 1H-1,2,4-triazole (TZ) parent compound is considered not prone to hydrolysis. researchgate.net

Table 1: Hydrolytic Stability of Related Triazole Compounds

| Compound | Stability in Aqueous Environment | Influencing Factors |

|---|---|---|

| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Unstable | Aqueous environment researchgate.net |

| 1-Benzoyl-1,2,4-triazole | Subject to hydrolysis | Temperature, pH nih.gov |

Biodegradation Mechanisms

Biodegradation is a key process in the environmental attenuation of many organic compounds. For triazole derivatives, microbial activity can lead to their transformation and, in some cases, complete mineralization.

While specific studies on the degradation of 4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione by Raoultella sp. were not identified in the search results, research on other triazole compounds demonstrates the capability of various bacterial strains to utilize them as a carbon and nitrogen source. For example, bacterial strains identified as Klebsiella sp., Pseudomonas sp., and Citrobacter sp. have been shown to degrade triazole fungicides. nih.gov Furthermore, Pseudomonas putida is known for its ability to degrade a variety of organic compounds and is a common inhabitant of wastewater treatment plants. biorxiv.org The degradation efficiency and rates are highly dependent on the specific bacterial strain and the chemical structure of the triazole compound. nih.gov

The elucidation of biodegradation pathways relies on the identification of intermediate products. In the co-metabolic degradation of 1H-1,2,4-triazole (TZ), several intermediates have been identified, including 2,4-dihydro- researchgate.netnih.govnih.govtriazol-3-one and researchgate.netnih.govnih.govtriazolidine-3,5-dione. researchgate.net The formation of these intermediates suggests that the degradation process involves the oxidation and cleavage of the triazole ring. The specific intermediates for this compound would likely involve initial modifications to the butyl group or the triazole ring, leading to a cascade of smaller, more readily degradable molecules.

Table 2: Identified Biodegradation Intermediates of 1H-1,2,4-triazole

| Parent Compound | Identified Intermediates |

|---|

Co-metabolism, where the degradation of a compound is facilitated by the metabolism of another substrate, is a promising mechanism for the removal of recalcitrant compounds. nih.gov For 1H-1,2,4-triazole (TZ), which is known to be highly recalcitrant, co-metabolic degradation through nitrification has been shown to be effective. researchgate.net The presence of ammonia (B1221849) as a co-substrate enhances the microbial activity and leads to the efficient removal of TZ. researchgate.net This suggests that similar co-metabolic strategies could potentially be applied to enhance the biodegradation of substituted triazole-diones like the 4-butyl derivative in environments where primary substrates are available.

Photodegradation Processes

Photodegradation, or photolysis, is an abiotic degradation process initiated by the absorption of light energy. For azole fungicides, UV irradiation has been shown to be an effective degradation method. researchgate.net The primary photodegradation route often involves the substitution of halogen atoms with hydroxyl groups, ultimately leading to the cleavage of the molecule and the formation of the basic imidazole (B134444) or triazole ring structure. researchgate.net While specific photolysis studies on this compound are not detailed in the available literature, it is expected that the N-butyl group and the triazole-dione ring would be susceptible to photochemical reactions, leading to its transformation in sunlit surface waters.

Environmental Fate Modeling and Assessment

Environmental fate modeling is used to predict the transport, transformation, and ultimate fate of chemicals in the environment. Such models integrate data on a compound's physical-chemical properties and its susceptibility to degradation processes like hydrolysis, biodegradation, and photolysis. For azole fungicides like fluconazole, a key concern is the formation of persistent and mobile transformation products such as 1,2,4-triazole (B32235). researchgate.net Although specific environmental fate models for this compound were not found, any such assessment would need to consider the potential for the formation of stable and mobile intermediates that could pose a risk to water resources.

Future Directions and Emerging Research Avenues for 4 Butyl 3h 1,2,4 Triazole 3,5 4h Dione Chemistry

Development of Novel Synthetic Routes

The advancement of 4-butyl-3H-1,2,4-triazole-3,5(4H)-dione chemistry is intrinsically linked to the efficiency and versatility of its synthesis. While established methods exist, future research is poised to focus on greener, more atom-economical, and scalable synthetic pathways.

Current synthetic approaches to 4-substituted urazoles, the precursors to TADs, often involve multi-step procedures. acs.org A common route begins with the reaction of an amine with reagents like phenyl chloroformate, followed by cyclization with hydrazine (B178648). acs.org Another established method is the cyclization of 4-substituted (ethoxycarbonyl)semicarbazides, which can be prepared from isocyanates and ethyl carbazate (B1233558). acs.org The final step to obtain the highly reactive triazolinedione is the oxidation of the urazole (B1197782) precursor. acs.org

Future research will likely target the development of one-pot syntheses and the use of more environmentally benign reagents and solvents. researchgate.netfrontiersin.orgzsmu.edu.uabeilstein-journals.org The exploration of catalytic methods for the direct conversion of readily available starting materials into the triazolinedione core is a key area of interest. Furthermore, the development of synthetic routes that allow for the introduction of diverse functional groups onto the butyl chain will expand the scope of potential applications.

Table 1: Comparison of Synthetic Strategies for 4-Substituted Urazoles

| Synthetic Method | Starting Materials | Key Features | Potential for Improvement |

| From Amines and Phenyl Chloroformate | Amine, Phenyl Chloroformate, Hydrazine | General applicability for various amines. | Use of hazardous reagents (phenyl chloroformate). |

| From Isocyanates | Isocyanate, Ethyl Carbazate | High yields and mild reaction conditions. | Limited by the commercial availability of isocyanates. |

| Pellizzari Reaction | Amide, Acyl Hydrazide | A classical method for triazole synthesis. | Often requires harsh reaction conditions. |

| Einhorn-Brunner Reaction | Hydrazine, Diacylamines | Another classical route to triazoles. | Can have limitations in substrate scope. |

Exploration of Undiscovered Reactivity Profiles

The known reactivity of this compound is dominated by its powerful dienophilic and enophilic nature, leading to its widespread use in Diels-Alder and ene reactions. acs.orgrsc.orgresearchgate.netacs.org Its utility in "click chemistry," particularly the ultrafast and often reversible "transclick" reactions with electron-rich partners like indoles, has opened up new avenues in dynamic covalent chemistry. rsc.orgnih.govrsc.org

However, the full scope of its reactivity remains to be explored. Future investigations are expected to uncover novel reaction pathways and expand the range of suitable reaction partners. For instance, the reaction of triazolinediones with sterically hindered or electronically unique substrates could lead to unexpected and potentially useful chemical transformations. researchgate.net The exploration of its reactivity under non-traditional conditions, such as photochemical or electrochemical activation, could also unlock new synthetic possibilities. nih.gov

Advances in Catalytic Methodologies

Currently, many reactions involving this compound proceed without the need for a catalyst due to its inherent high reactivity. nih.gov However, the development of catalytic systems could offer enhanced control over selectivity (regio-, stereo-, and chemoselectivity) and allow for reactions that are currently not feasible.

Future research in this area could focus on:

Organocatalysis: The use of chiral organocatalysts to induce asymmetry in reactions involving triazolinediones is a promising avenue for the synthesis of enantiomerically pure compounds. Research into related triazolium salts as organocatalysts provides a foundation for this exploration. mdpi.comsemanticscholar.org

Metal Catalysis: While less common, metal catalysts could be employed to modulate the reactivity of the triazolinedione or its reaction partners, potentially enabling novel cycloaddition or cross-coupling reactions.

Biocatalysis: The use of enzymes to catalyze reactions of triazolinediones could offer unparalleled selectivity and sustainability.

Expansion of Bioconjugation Applications

The chemoselective reaction of triazolinediones with the tyrosine residues of proteins and peptides has established them as valuable tools for bioconjugation. rsc.orgnih.govmdpi.comnih.govnih.gov This "tyrosine-click" reaction allows for the site-specific labeling and modification of biomolecules under physiological conditions.

Emerging research is focused on expanding the utility of this chemistry. A key development is the creation of "blocked" or "caged" triazolinedione reagents that can be activated by a specific trigger, such as heat or light. nih.gov This approach offers greater control over the timing and location of the bioconjugation reaction, minimizing off-target reactions and improving selectivity. nih.gov Future work will likely involve the design of new cleavable linkers and the application of this technology to a wider range of biological targets, including live-cell imaging and the development of antibody-drug conjugates.

Table 2: Emerging Trends in Triazolinedione-Based Bioconjugation

| Research Area | Key Innovation | Potential Impact |

| Controlled Activation | "Blocked" TAD reagents | Enhanced temporal and spatial control of labeling. |

| Cleavable Linkers | Design of new linker chemistries | Facile release of cargo molecules within the biological system. |

| Expanded Substrate Scope | Targeting other amino acids or biomolecules | Broader applicability in chemical biology. |

| In Vivo Applications | Development of biocompatible TAD reagents | Real-time imaging and therapeutic applications in living organisms. |

Design of Advanced Materials incorporating Triazolinedione Moieties

The incorporation of triazolinedione units into polymer backbones has led to the development of dynamic and functional materials. rsc.orgnih.govacs.orgresearchgate.net The reversible nature of the TAD-indole reaction, for example, allows for the creation of self-healing and recyclable polymers. nih.gov Furthermore, the high reactivity of triazolinediones makes them ideal for the post-polymerization functionalization of polymers, enabling the introduction of a wide range of chemical functionalities. acs.org

Future research in this area will likely focus on the design of more sophisticated materials with tailored properties. This includes:

Stimuli-Responsive Materials: Polymers that change their properties in response to external stimuli such as light, temperature, or pH, by leveraging the dynamic nature of triazolinedione-based linkages.

Advanced Composites: The use of triazolinedione chemistry to improve the interfacial adhesion and performance of composite materials.

Functional Surfaces: The modification of surfaces with triazolinedione-containing polymers to create coatings with specific properties, such as anti-fouling or sensing capabilities.

Refinement of Computational Models and Predictive Capabilities

Computational chemistry is becoming an increasingly important tool for understanding and predicting the behavior of chemical systems. In the context of this compound, computational models can provide valuable insights into its reactivity, reaction mechanisms, and the properties of resulting materials.

Future efforts in this area will focus on:

Developing more accurate predictive models: Improving the accuracy of computational methods to predict the outcomes of reactions involving triazolinediones, including their stereochemistry and reaction kinetics.

Simulating complex systems: Applying computational models to understand the behavior of triazolinedione-functionalized polymers and biomolecules.

Guiding experimental design: Using computational screening to identify promising new reaction partners and applications for this compound, thereby accelerating the pace of discovery. Theoretical calculations have already been used to rationalize the reactivity and reversibility profiles of TADs, and this synergy between computational and experimental work is expected to grow. acs.orgrsc.orgnsf.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-butyl-3H-1,2,4-triazole-3,5(4H)-dione, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via hydrazide cyclization or multicomponent reactions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization in water-ethanol mixtures to achieve ~65% yield . Purity (>97%) is ensured via recrystallization (water-ethanol) and inert-atmosphere storage (2–8°C) to prevent decomposition . Characterization via melting point (165–170°C, decomp.) and HPLC confirms purity.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze aromatic protons (δ 7.1–7.5 ppm for phenyl groups) and alkyl chain signals (δ 0.8–1.6 ppm for the butyl group) .

- X-ray crystallography : Resolve regioselectivity in cycloadducts (e.g., anti-adducts in hetero-Diels–Alder reactions) .

- Computational tools : Generate canonical SMILES (e.g.,

O=C1N=NC(=O)N1c2ccccc2) and InChI keys to validate structural assignments .

Q. What are the key reactivity patterns of this triazoledione in cycloaddition reactions?

- Methodological Answer : The compound acts as a dienophile in [4+2] cycloadditions. For example, reactions with enantioenriched dihydroazepines proceed with high regioselectivity (anti-adducts) under ambient conditions in CH₂Cl₂. Monitor reaction progress via TLC and isolate products via column chromatography .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms (e.g., SEAr vs. pericyclic pathways)?

- Methodological Answer : Perform density functional theory (DFT) calculations to compare activation barriers. For tyrosine conjugation, in-vacuo models favor pericyclic ene-reactions (ΔΔG >10 kcal/mol vs. SEAr), while aqueous solvents stabilize SEAr pathways via hydrogen bonding . Validate with kinetic isotope effects (KIEs) and solvent polarity studies.

Q. What strategies improve site-selective bioconjugation of this triazoledione to tyrosine residues in proteins?

- Methodological Answer : Optimize pH (7.0–7.4) and solvent systems (e.g., 1:1 sodium phosphate buffer/acetonitrile) to enhance tyrosine reactivity over lysine or tryptophan. Use 2.5 equivalents of triazoledione at 25°C for 30 minutes, achieving ~85% yield . Monitor selectivity via LC-MS/MS and compare with negative controls (e.g., Trp/Lys mutants) .

Q. How do steric and electronic effects of the butyl group influence regioselectivity in multicomponent reactions?

- Methodological Answer : Compare reaction outcomes with phenyl (PTAD) and butyl derivatives. The butyl group increases steric hindrance, favoring para-substitution in SEAr reactions. Use Hammett plots to quantify electronic effects (σ⁺ values) and X-ray crystallography to confirm adduct geometry .

Q. What analytical techniques are critical for detecting trace degradation products during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.